molecular formula C12H8BrN3 B13982993 3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine

3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine

Cat. No.: B13982993
M. Wt: 274.12 g/mol
InChI Key: JJLBTBKRLTZPJK-UHFFFAOYSA-N
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Description

3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The imidazo[1,2-a]pyridine scaffold is known for its diverse biological activities, making it a valuable structure in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine typically involves the reaction of α-bromoketones with 2-aminopyridine. One common method includes a one-pot tandem cyclization/bromination process. In this method, the reaction is carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant. The cyclization to form the imidazo[1,2-a]pyridine core is promoted by the bromination step, and no base is required .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalable nature of the one-pot synthesis method makes it a viable candidate for industrial applications. The use of readily available starting materials and mild reaction conditions further supports its potential for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the imidazo[1,2-a]pyridine core play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

  • 3-Iodoimidazo[1,2-a]pyridine
  • 3-Chloroimidazo[1,2-a]pyridine
  • 3-Fluoroimidazo[1,2-a]pyridine

Comparison: Compared to its halogenated analogs, 3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine offers unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and iodine, making it a versatile intermediate for further functionalization. Additionally, the electronic properties of the bromine atom can influence the biological activity of the compound, potentially leading to enhanced efficacy in medicinal applications .

Properties

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

8-bromo-2-pyridin-3-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H8BrN3/c13-10-4-2-6-16-8-11(15-12(10)16)9-3-1-5-14-7-9/h1-8H

InChI Key

JJLBTBKRLTZPJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN3C=CC=C(C3=N2)Br

Origin of Product

United States

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